
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a hydroxyl group, and a 4-methylthiophenyl group attached to a propan-2-ol backbone, making it an interesting molecule for stereochemical studies and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and epichlorohydrin.
Epoxide Formation: The reaction of 4-methylthiophenol with epichlorohydrin under basic conditions forms an epoxide intermediate.
Amination: The epoxide intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-one.
Reduction: Formation of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and stereochemical effects in biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The 4-methylthiophenyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
(1S,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: can be compared with similar compounds such as:
(1R,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound with a phenyl group instead of a thiophenyl group.
(1S,2R)-1-Amino-1-(4-methylthiophenyl)butan-2-OL: A homologous compound with an extended carbon chain.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the 4-methylthiophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
Clave InChI |
DNDREDHRVVFTHL-GMSGAONNSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=C(C=C1)SC)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)SC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)


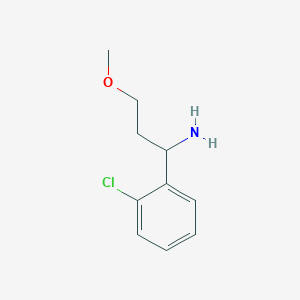
![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
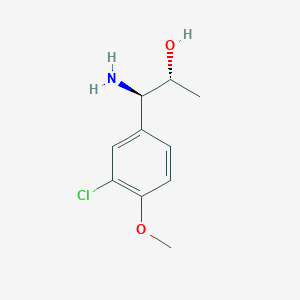
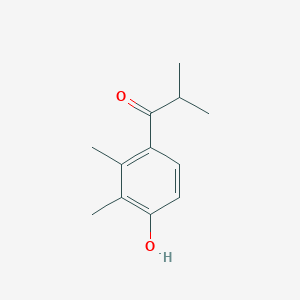

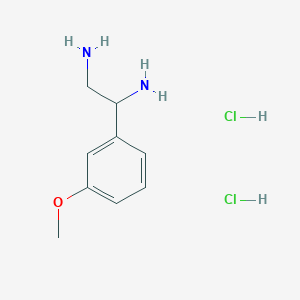

![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)
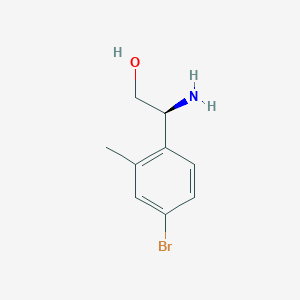
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)
